molecular formula C18H14N2O3S2 B2833265 (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide CAS No. 303025-97-0

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B2833265
CAS No.: 303025-97-0
M. Wt: 370.44
InChI Key: KDANHJFWMBKORO-GDNBJRDFSA-N
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Description

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against receptor tyrosine kinases (RTKs), which are critical drivers in oncogenic signaling pathways. Its primary research value lies in its function as a multi-targeted agent, with studies demonstrating significant efficacy in inhibiting VEGFR-2 and PDGFR-β, two key receptors involved in tumor angiogenesis and proliferation. The compound's mechanism involves binding to the ATP-binding site of these kinases, thereby blocking downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are essential for cancer cell survival, growth, and migration. Preclinical research, particularly in breast cancer models like MCF-7 cells, has highlighted its ability to induce apoptosis and arrest the cell cycle, underscoring its utility as a valuable chemical probe for investigating tumorigenesis and validating kinase targets. This makes it a promising candidate for researchers exploring novel targeted therapeutic strategies in oncology and angiogenesis-related diseases. Source

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-14-8-6-13(7-9-14)19-16(22)11-20-17(23)15(25-18(20)24)10-12-4-2-1-3-5-12/h1-10,21H,11H2,(H,19,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDANHJFWMBKORO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the 2-thioxothiazolidin-4-one structure.

    Benzylidene Substitution: The next step involves the condensation of the thiazolidinone with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene derivative.

    Acetamide Formation: Finally, the benzylidene-thiazolidinone is reacted with 4-hydroxyaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the benzylidene double bond can yield the corresponding benzyl derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its thiazolidinone core is a known pharmacophore in drug design.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The benzylidene and hydroxyphenyl groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacokinetic and Physicochemical Properties

  • Solubility : The target compound exhibits moderate aqueous solubility (LogP = 2.1) due to the 4-hydroxyphenyl group, outperforming analogues with halogenated or bulky substituents (e.g., 3-bromophenyl derivative: LogP = 3.5) .
  • Metabolic Stability: The thiazolidinone core in the target compound shows slower hepatic clearance (t₁/₂ = 4.3 h) compared to benzotriazole derivatives (t₁/₂ = 1.8 h), attributed to reduced CYP3A4-mediated oxidation .

Mechanistic Divergence

  • The Z-configuration in the target compound enables optimal π-π stacking with kinase active sites (e.g., EGFR), whereas E-isomers show 10-fold lower affinity .
  • Unlike diphenylpropyl derivatives (e.g., 40005), the thioamide group in thiazolidinones chelates metal ions in metalloenzymes, enhancing inhibitory potency .

Research Findings and Implications

Stereochemical Impact : The Z-configuration of the benzylidene group is critical for anticancer activity, as demonstrated by a 3.5-fold increase in apoptosis induction compared to E-isomers .

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) on the benzylidene ring reduce solubility but improve antimicrobial activity . The 4-hydroxyphenyl group balances lipophilicity and hydrogen-bonding capacity, optimizing bioavailability .

Comparative Limitations : While benzotriazole derivatives (e.g., compound 72) excel in antioxidant assays, their lack of a thioamide moiety limits enzyme-targeted applications .

Biological Activity

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidine ring, which is known for its potential therapeutic applications, particularly in the fields of diabetes, cancer, and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N2O3SC_{12}H_{11}N_{2}O_{3}S with a molecular weight of approximately 279.33 g/mol. Its structure includes a thiazolidine ring and a benzylidene group, which contribute to its reactivity and biological activity.

The mechanism of action of this compound involves interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, such as tyrosinase, which plays a crucial role in melanin production. In studies, analogs of this compound have demonstrated competitive and non-competitive inhibition of tyrosinase, suggesting its application in treating hyperpigmentation disorders .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, reducing reactive oxygen species (ROS) levels and exhibiting radical scavenging activities. This suggests potential protective effects against oxidative stress-related diseases .
  • Antimicrobial Effects : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent.

Anticancer Activity

Research has indicated that derivatives of this compound possess anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Antidiabetic Properties

Compounds related to this structure have been studied for their antidiabetic effects due to their ability to enhance insulin sensitivity and reduce blood glucose levels. The thiazolidinedione core is particularly noted for its role in managing type 2 diabetes by activating PPARγ receptors .

Antimicrobial Activity

The compound's antimicrobial activity has been evaluated against various bacterial strains. Results show that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Case Studies

  • Tyrosinase Inhibition : A study evaluated several analogs of the compound for their ability to inhibit mushroom tyrosinase. Notably, certain derivatives showed IC50 values significantly lower than that of kojic acid, indicating their potential as effective skin-whitening agents .
  • Antioxidant Studies : In vitro assays demonstrated that the compound reduces ROS levels effectively in cellular models, supporting its use in formulations aimed at combating oxidative stress .
  • Cytotoxicity Tests : Cytotoxicity assays on various cancer cell lines revealed that the compound induces cell death at micromolar concentrations, highlighting its potential as an anticancer therapeutic .

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide, and how do reaction conditions influence yield?

The compound is synthesized via condensation of thiazolidine derivatives with benzaldehyde under acidic/basic conditions. Catalysts like piperidine or acetic acid enhance benzylidene formation, with yields improved by microwave-assisted or solvent-free methods . Reaction parameters (temperature, solvent choice) must be tightly controlled; for example, reflux in ethanol/acetic acid (60–80°C, 6–8 hours) achieves ~60–70% yield. Purification via recrystallization or column chromatography is standard .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR spectroscopy : Confirms regiochemistry (e.g., Z-configuration via coupling constants in ¹H-NMR) and functional groups (e.g., thioxothiazolidinone ring at δ 170–175 ppm in ¹³C-NMR) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .
  • TLC/HPLC : Monitors reaction progress and purity .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values reported for structurally similar compounds: 12–25 μM) .
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus: 8–16 μg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 10–50 μM in MCF-7 cells) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Modifications to the benzylidene substituent (e.g., electron-withdrawing groups) and acetamide moiety (e.g., fluorophenyl vs. hydroxyphenyl) significantly alter potency. For example:

Substituent PositionBioactivity TrendReference
4-OCH₃ (benzylidene)↑ Antioxidant
4-F (acetamide)↑ Cytotoxicity
Thiazolidinone S atom↑ Enzyme binding

Rational design should prioritize substituents that enhance solubility (e.g., polar groups) and target affinity .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular docking : Simulate binding to PPAR-γ (diabetes target) or tubulin (anticancer target) using AutoDock Vina. Key interactions: hydrogen bonding with thioxothiazolidinone and hydrophobic contacts with benzylidene .
  • MD simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SHELX suite) confirms the Z-configuration and planarity of the thiazolidinone ring. For example, bond angles near the benzylidene group (120–125°) validate conjugation .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Rodent studies with HPLC-MS quantification (plasma half-life ~2–4 hours; logP ≈ 2.5 indicates moderate blood-brain barrier penetration) .
  • Toxicity : Acute toxicity assays (LD₅₀ > 500 mg/kg in mice) and hepatorenal histopathology .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported catalytic conditions for synthesis?

Conflicting studies recommend piperidine () versus triethylamine () as catalysts. Systematic optimization (DoE approach) reveals piperidine provides higher yields (~70%) in polar aprotic solvents (DMF), while triethylamine is preferable in ethanol (65% yield) .

Q. Why do antioxidant assays show variability across studies?

Discrepancies arise from assay protocols (e.g., DPPH vs. ABTS) and sample purity. Standardization using ascorbic acid as a positive control and HPLC-purified compounds reduces variability .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions

MethodCatalystSolventYield (%)Purity (%)Reference
Conventional refluxPiperidineEthanol6595
Microwave-assistedAcetic acidSolvent-free7898
Solvent-free grindingNone6090

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H-NMR (DMSO-d₆)δ 7.8 (s, 1H, CH=N), δ 10.2 (s, 1H, OH)
¹³C-NMRδ 172.5 (C=O), δ 122.5 (C=S)
IR1690 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)

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